

Spectroscopic Profile of 4-(2-Methoxyethyl)morpholine: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-Methoxyethyl)morpholine

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-(2-Methoxyethyl)morpholine**, a key building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to support the identification and characterization of this compound. Detailed experimental protocols for acquiring this data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-(2-Methoxyethyl)morpholine**. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of analogous morpholine derivatives.

Table 1: Predicted ^1H NMR Data

Solvent: CDCl_3 Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.70	t	4H	O(CH ₂) ₂ N
~3.50	t	2H	OCH ₂ CH ₂ N
~3.35	s	3H	OCH ₃
~2.55	t	2H	OCH ₂ CH ₂ N
~2.45	t	4H	O(CH ₂) ₂ N

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The 't' denotes a triplet multiplicity.

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~71.0	OCH ₂ CH ₂ N
~67.0	O(CH ₂) ₂ N
~59.0	OCH ₃
~57.5	OCH ₂ CH ₂ N
~54.0	O(CH ₂) ₂ N

Note: Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2800	Strong	C-H stretch (aliphatic)
1115	Strong	C-O-C stretch (ether)
1140-1070	Strong	C-N stretch (aliphatic amine)

Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
145	40	[M] ⁺ (Molecular Ion)
114	80	[M - OCH ₃] ⁺
100	100	[M - CH ₂ OCH ₃] ⁺
86	60	[Morpholine ring fragment] ⁺
57	50	[C ₄ H ₉] ⁺
45	70	[CH ₂ OCH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **4-(2-Methoxyethyl)morpholine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **4-(2-Methoxyethyl)morpholine** in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.

- Typical parameters: 16-32 scans with a relaxation delay of 1-2 seconds.
- Reference the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 512-1024 scans with a relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peak of CDCl_3 at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates.
 - Attenuated Total Reflectance (ATR): Place a small amount of the liquid sample directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Scan the sample over the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Acquire 16-32 scans to ensure a good signal-to-noise ratio.

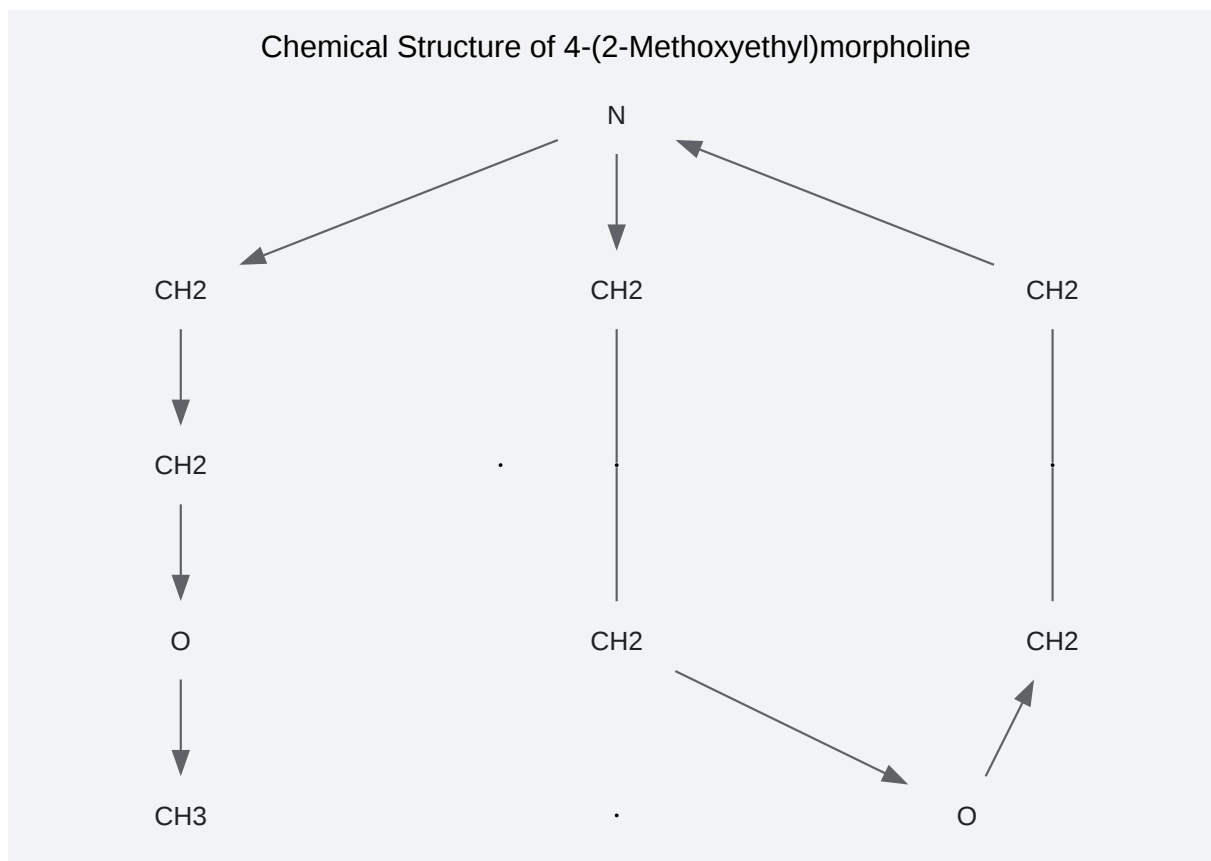
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **4-(2-Methoxyethyl)morpholine** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
- Acquisition (EI Mode):

- Introduce the sample via a direct insertion probe or a gas chromatography (GC) inlet.
- Use a standard electron energy of 70 eV.
- Acquire the mass spectrum over a mass range of m/z 40-200.
- Acquisition (ESI Mode):
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-250.
 - Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecule, $[\text{M}+\text{H}]^+$.

Visualization

To aid in the understanding of the spectroscopic data, the chemical structure of **4-(2-Methoxyethyl)morpholine** is presented below.



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Caption: Chemical structure of **4-(2-Methoxyethyl)morpholine**.

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